Cas no 2172080-85-0 (5-acetyl-2-methoxyphenyl chloroformate)

5-acetyl-2-methoxyphenyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- 5-acetyl-2-methoxyphenyl chloroformate
- 2172080-85-0
- EN300-1612835
-
- Inchi: 1S/C10H9ClO4/c1-6(12)7-3-4-8(14-2)9(5-7)15-10(11)13/h3-5H,1-2H3
- InChI Key: DFDQVBJYSJHXHD-UHFFFAOYSA-N
- SMILES: ClC(=O)OC1C=C(C(C)=O)C=CC=1OC
Computed Properties
- Exact Mass: 228.0189365g/mol
- Monoisotopic Mass: 228.0189365g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.6Ų
5-acetyl-2-methoxyphenyl chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612835-1.0g |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 1g |
$1086.0 | 2023-06-04 | ||
Enamine | EN300-1612835-0.5g |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 0.5g |
$1043.0 | 2023-06-04 | ||
Enamine | EN300-1612835-5.0g |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 5g |
$3147.0 | 2023-06-04 | ||
Enamine | EN300-1612835-250mg |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 250mg |
$999.0 | 2023-09-23 | ||
Enamine | EN300-1612835-2.5g |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 2.5g |
$2127.0 | 2023-06-04 | ||
Enamine | EN300-1612835-0.05g |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 0.05g |
$912.0 | 2023-06-04 | ||
Enamine | EN300-1612835-1000mg |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 1000mg |
$1086.0 | 2023-09-23 | ||
Enamine | EN300-1612835-500mg |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 500mg |
$1043.0 | 2023-09-23 | ||
Enamine | EN300-1612835-10000mg |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 10000mg |
$4667.0 | 2023-09-23 | ||
Enamine | EN300-1612835-50mg |
5-acetyl-2-methoxyphenyl chloroformate |
2172080-85-0 | 50mg |
$912.0 | 2023-09-23 |
5-acetyl-2-methoxyphenyl chloroformate Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on 5-acetyl-2-methoxyphenyl chloroformate
5-Acetyl-2-Methoxyphenyl Chloroformate: A Comprehensive Overview
The compound 5-acetyl-2-methoxyphenyl chloroformate, identified by the CAS number 2172080-85-0, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of advanced materials and pharmaceuticals. Its structure, which includes an acetyl group, a methoxy group, and a chloroformate functional group, makes it highly versatile and valuable in modern chemical research.
Recent studies have highlighted the importance of 5-acetyl-2-methoxyphenyl chloroformate in the development of novel polymers and coatings. The chloroformate group, in particular, has been shown to enhance the reactivity of the molecule, making it an ideal candidate for use in step-growth polymerization reactions. This has led to its application in creating high-performance materials with improved mechanical and thermal properties.
In addition to its role in materials science, 5-acetyl-2-methoxyphenyl chloroformate has also been explored for its potential in drug delivery systems. Researchers have found that the molecule's unique structure allows for controlled drug release mechanisms, which could revolutionize the way medications are administered. This application is particularly promising given the increasing demand for targeted drug delivery solutions.
The synthesis of 5-acetyl-2-methoxyphenyl chloroformate involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For instance, the use of enzymatic catalysts has been reported to significantly reduce reaction times while maintaining high yields.
Beyond its practical applications, 5-acetyl-2-methoxyphenyl chloroformate has also been a subject of theoretical studies aimed at understanding its electronic properties. Computational chemistry techniques have provided insights into the molecule's reactivity and stability, paving the way for further innovations in its utilization.
In conclusion, 5-acetyl-2-methoxyphenyl chloroformate, with its CAS number 2172080-85-0, stands as a testament to the advancements in modern organic chemistry. Its diverse applications and ongoing research promise to unlock even more potential uses in various scientific domains.
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